

1-Hexene-d3 CAS number and molecular weight.

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Compound of Interest		
Compound Name:	1-Hexene-d3	
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In-Depth Technical Guide: 1-Hexene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Hexene-d3**, a deuterated analog of **1-hexene**. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and a key application, and includes visual representations of these processes to support research and development activities.

Core Data Presentation

The quantitative data for **1-Hexene-d3** is summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	60155-72-8	[1][2][3]
Molecular Formula	C6H9D3	[1][2]
Molecular Weight	87.18 g/mol	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of **1-Hexene-d3** and its use in a representative polymerization reaction are provided below.



Synthesis of 1-Hexene-d3

The synthesis of **1-Hexene-d3** can be achieved through a two-step process involving the deuteration of a terminal alkyne followed by a stereoselective reduction. A plausible synthetic route is outlined below.

Step 1: Deuteration of 1-Hexyne

This procedure is adapted from established methods for the deuteration of terminal alkynes.

Materials: 1-Hexyne, Deuterium oxide (D₂O, 99.8 atom % D), Sodium amide (NaNH₂),
 Anhydrous diethyl ether.

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve
 1-hexyne (1.0 equivalent) in anhydrous diethyl ether.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium amide (1.1 equivalents) portion-wise to the stirred solution.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
- Cool the reaction mixture back to 0 °C and slowly add deuterium oxide (2.0 equivalents)
 dropwise via the dropping funnel.
- After the addition of D₂O, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).



 Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-deuterio-1-hexyne. The product should be used in the next step without further purification.

Step 2: Reduction of 1-deuterio-1-hexyne to 1-Hexene-d3

A Lindlar catalyst is used for the syn-hydrogenation (in this case, deuteration) of the alkyne to the corresponding cis-alkene.

- Materials: 1-deuterio-1-hexyne (from Step 1), Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Deuterium gas (D₂), Anhydrous hexane.
- Procedure:
 - In a high-pressure reaction vessel, dissolve the 1-deuterio-1-hexyne in anhydrous hexane.
 - Add Lindlar's catalyst (5% by weight of the alkyne).
 - Seal the vessel and purge with deuterium gas several times.
 - Pressurize the vessel with deuterium gas (typically to 1-4 atm) and stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
 - Once the reaction is complete (disappearance of the starting alkyne), carefully vent the excess deuterium gas.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Wash the Celite pad with fresh hexane.
 - Combine the filtrate and washings, and carefully remove the solvent by distillation to obtain 1-Hexene-d3.

Ziegler-Natta Polymerization of 1-Hexene



This protocol describes a general procedure for the polymerization of 1-hexene using a Ziegler-Natta catalyst system. This method can be adapted for **1-Hexene-d3** to produce deuterated poly(1-hexene).

Materials: 1-Hexene (or 1-Hexene-d3), Anhydrous toluene, Titanium tetrachloride (TiCl₄),
 Triethylaluminium (Al(C₂H₅)₃), Methanol.

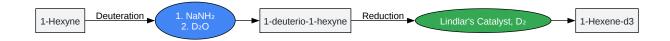
Procedure:

- All manipulations should be carried out under an inert atmosphere using Schlenk line techniques.
- In a flame-dried Schlenk flask, add anhydrous toluene.
- Introduce a specific amount of the Ziegler-Natta catalyst component, for example, a slurry of MgCl₂-supported TiCl₄.
- Add the co-catalyst, triethylaluminium, dropwise to the stirred suspension at a controlled temperature (e.g., 25 °C).
- Age the catalyst mixture for a specified period (e.g., 30 minutes) at the desired temperature.
- Introduce the monomer, 1-hexene (or 1-Hexene-d3), into the reaction vessel.
- Maintain the reaction at the desired temperature and pressure for the intended duration.
- Terminate the polymerization by adding an excess of acidified methanol.
- Filter the resulting polymer, wash it thoroughly with methanol, and dry it under a vacuum to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the synthesis of **1-Hexene-d3** and a typical experimental workflow for its polymerization.

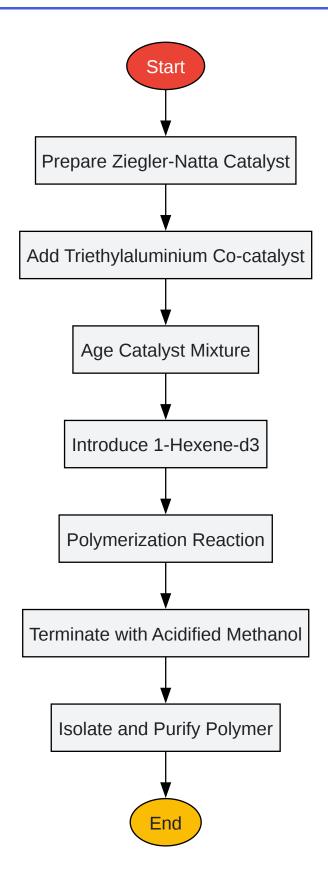




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Caption: Synthetic pathway for 1-Hexene-d3.





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